2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol typically involves multi-step organic reactions. One common method involves the reaction of 8-methoxy-4-methylquinazoline with a triazine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazine or quinazoline rings .
Scientific Research Applications
2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Uniqueness
What sets 2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol apart from similar compounds is its unique combination of quinazoline and triazine rings, which may confer distinct biological activities and chemical properties . This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H20N6O2 |
---|---|
Molecular Weight |
316.36 g/mol |
IUPAC Name |
2-[6-[(8-methoxy-4-methylquinazolin-2-yl)amino]-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethanol |
InChI |
InChI=1S/C15H20N6O2/c1-10-11-4-3-5-12(23-2)13(11)19-15(18-10)20-14-16-8-21(6-7-22)9-17-14/h3-5,22H,6-9H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
MIAXCRHNVZDXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.